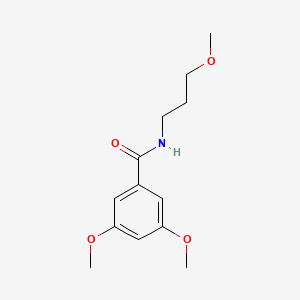![molecular formula C16H16ClNOS B4700565 N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4700565.png)
N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide, also known as CMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide is not fully understood, but it is believed to act by inhibiting specific enzymes and pathways involved in disease processes. For example, N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide has also been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage. Furthermore, N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide has been shown to have a modulatory effect on the immune system, which could have implications for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide in lab experiments is its potential as a drug candidate for various diseases. However, there are also some limitations to its use. For example, N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide may have toxic effects at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide and its potential applications in the treatment of various diseases. Finally, research is needed to explore the safety and toxicity of N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide, particularly at higher concentrations.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide has been studied for its potential use as a drug candidate for various diseases, including cancer and inflammation. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide was found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study published in the journal Bioorganic Chemistry demonstrated that N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide has potential as an anticancer agent by inducing cell death in cancer cells.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-2-8-15(9-3-12)20-11-10-16(19)18-14-6-4-13(17)5-7-14/h2-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBKTYCOBQKVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-mesitylacrylamide](/img/structure/B4700492.png)
![methyl 2-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4700495.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4700499.png)

![2-(2,5-dimethylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4700522.png)

![6-(4-methoxyphenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4700541.png)

![5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4700571.png)
![methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4700577.png)
![5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B4700580.png)

![8-methoxy-4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4700606.png)
![2-[(ethoxyacetyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4700608.png)